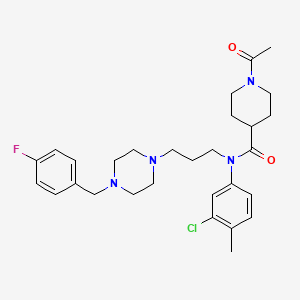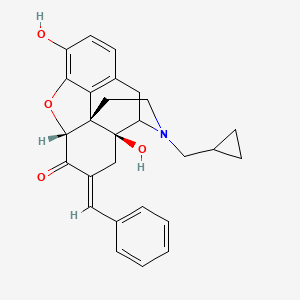
Z-LEHD-FMKCaspase-9 Inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-LEHD-FMK Caspase-9 Inhibitor is a selective and irreversible inhibitor of caspase-9, an enzyme that plays a crucial role in the process of apoptosis (programmed cell death). This compound is widely used in scientific research to study the mechanisms of apoptosis and to explore potential therapeutic applications in diseases where apoptosis is dysregulated, such as cancer and neurodegenerative disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Z-LEHD-FMK Caspase-9 Inhibitor is synthesized through a series of chemical reactions involving the coupling of specific amino acids and the incorporation of a fluoromethyl ketone (FMK) group. The peptide is O-methylated in the P1 position on aspartic acid, which enhances its stability and cell permeability . The synthesis typically involves the following steps:
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Incorporation of FMK Group: The FMK group is introduced to the peptide through a reaction with a fluoromethyl ketone derivative.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Industrial Production Methods
Industrial production of Z-LEHD-FMK Caspase-9 Inhibitor follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and efficiency. The compound is typically produced as a lyophilized powder and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Z-LEHD-FMK Caspase-9 Inhibitor primarily undergoes reactions related to its role as an inhibitor of caspase-9. These reactions include:
Inhibition of Caspase-9: The compound binds irreversibly to the active site of caspase-9, preventing its activation and subsequent cleavage of downstream substrates.
Interaction with TRAIL: Z-LEHD-FMK can protect certain cell types from apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and application of Z-LEHD-FMK include amino acids, fluoromethyl ketone derivatives, and solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
The primary product formed from the reaction of Z-LEHD-FMK with caspase-9 is an inactive caspase-9 enzyme complex, which prevents the progression of the apoptotic cascade .
Applications De Recherche Scientifique
Z-LEHD-FMK Caspase-9 Inhibitor has a wide range of applications in scientific research, including:
Liver Protection:
Apoptosis Studies: It is widely used in cell-based assays to measure the inhibition of apoptosis and to study events downstream of caspase-9 activation.
Mécanisme D'action
Z-LEHD-FMK Caspase-9 Inhibitor exerts its effects by binding irreversibly to the active site of caspase-9, thereby preventing its activation. Caspase-9 is a key initiator caspase in the intrinsic pathway of apoptosis, and its inhibition by Z-LEHD-FMK blocks the cleavage of downstream effector caspases such as caspase-3 and caspase-7 . This inhibition ultimately prevents the execution of the apoptotic program, leading to cell survival .
Comparaison Avec Des Composés Similaires
Z-LEHD-FMK Caspase-9 Inhibitor is unique in its selectivity and irreversible binding to caspase-9. Similar compounds include:
Z-IETD-FMK: A selective inhibitor of caspase-8, which also plays a role in apoptosis but through the extrinsic pathway.
Compared to these compounds, Z-LEHD-FMK is more specific for caspase-9 and is particularly useful in studies focusing on the intrinsic pathway of apoptosis .
Propriétés
Formule moléculaire |
C34H44F4N6O12 |
|---|---|
Poids moléculaire |
804.7 g/mol |
Nom IUPAC |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H43FN6O10.C2HF3O2/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4;3-2(4,5)1(6)7/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46);(H,6,7)/t22-,23-,24-,25-;/m0./s1 |
Clé InChI |
XCKBDLPYFKIMOO-NATPOTRJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)

![[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752594.png)
![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752596.png)
![(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid](/img/structure/B10752603.png)
![(E)-6-[(4Z)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752610.png)

![3-[(1R,3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752618.png)

![[(4E,6Z,10E,12S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752631.png)


